N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide
Description
N-[3-(1H-Benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide is a benzimidazole derivative characterized by a benzimidazole core linked to a phenyl group at the 3-position, which is further substituted with a 2,4-dichlorobenzamide moiety.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-8-9-15(16(22)11-13)20(26)23-14-5-3-4-12(10-14)19-24-17-6-1-2-7-18(17)25-19/h1-11H,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILOWMBGNMUXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of 2-aminobenzimidazole with 3-(chlorosulfonyl)benzoic acid to form the desired compound . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate under reflux conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of biomass derivatives and reduction of toxic solvents, are also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium metabisulfite.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Sodium metabisulfite in a mixture of solvents under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide is a synthetic organic compound featuring a benzimidazole moiety attached to a phenyl group and a dichlorobenzamide unit. It is used extensively in scientific research. Research suggests that it can modulate the activity of enzymes involved in cancer progression, such as kinesin spindle protein (KSP). The benzimidazole moiety is associated with anti-parasitic and anti-inflammatory effects, which may extend to this compound as well.
Potential Applications
- Anti-Cancer Agent Research indicates that compounds with similar structures to this compound exhibit biological activities, particularly as anti-cancer agents.
- Interaction Studies Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with proteins involved in cell cycle regulation and apoptosis.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-[2-(1H-benzimidazol-5-yl)phenyl]-2,4-dichlorobenzamide | Contains a different position of the benzimidazole group | May exhibit enhanced solubility |
| N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dichlorobenzamide | Variation in the position of substituents | Potentially different biological activity |
| N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide | Similar dichlorobenzamide structure | Focused on anti-parasitic activity |
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism . The compound’s antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms .
Comparison with Similar Compounds
Anthelmintic Activity
Several benzimidazole derivatives share structural similarities with the target compound. For example:
- N-[4-(1H-Benzimidazol-2-yl)-phenyl]-acetamide and N-[4-(1H-benzimidazol-2-yl)-phenyl]-2-chloroacetamide exhibit potent anthelmintic activity comparable to albendazole, a standard drug, in Eisenia fetida models .
- Furan-2-carboxylic acid-[4-(1H-benzimidazol-2-yl)-phenyl] amide also demonstrated high efficacy, suggesting that substitutions on the benzamide group (e.g., chloro, furan) modulate activity .
Key Difference : The target compound’s 2,4-dichlorobenzamide group may confer enhanced stability or membrane permeability compared to acetamide or furan derivatives, though direct comparative data are lacking in the provided evidence.
Analgesic and PPARγ Agonist Activity
Benzimidazole derivatives such as B1 (N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) and B8 (N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide) attenuate morphine-induced paradoxical pain via PPARγ agonism .
Comparison :
Comparison with Other Benzimidazole-Benzamide Hybrids
Antimicrobial and Antibiotic Potential
- N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide (structurally similar but with a benzothiazole instead of benzimidazole) highlights the importance of the benzimidazole ring for target specificity .
Key Insight : The dichlorobenzamide group in the target compound may improve binding to bacterial targets compared to guanidine or imidazole derivatives, though experimental validation is required.
Functional Comparison with Non-Benzimidazole Benzamide Derivatives
Pyrazole and Thiazole Derivatives
- 5j (N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-2,4-dichlorobenzamide) : Exhibits a pyrazole ring instead of benzimidazole, with FTIR and NMR data confirming structural integrity .
- N-[3-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4-chlorobenzamide : Replaces benzimidazole with benzothiazole, which may reduce hydrogen-bonding capacity but enhance metabolic stability .
Activity Implications : The benzimidazole ring in the target compound likely offers superior hydrogen-bonding interactions with biological targets compared to pyrazole or thiazole derivatives.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide is a synthetic compound belonging to the class of benzimidazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound is characterized by a unique structure that combines a benzimidazole moiety with a dichlorobenzamide unit. The molecular formula is CHClNO, which contributes to its biological activity through various molecular interactions.
This compound exhibits its biological effects primarily through:
- Inhibition of Kinesin Spindle Protein (KSP) : Similar compounds have shown the ability to modulate KSP activity, which plays a crucial role in cell division and cancer progression.
- Allosteric Activation of Glucokinase : This interaction enhances glucose metabolism, making it a potential candidate for managing diabetes.
Biological Activities
The compound has demonstrated a range of biological activities, including:
- Anticancer Activity : Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzimidazole derivatives can inhibit the growth of human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells .
- Antimicrobial Properties : It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. Compounds with similar structures have shown potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
- Antiparasitic and Anti-inflammatory Effects : The benzimidazole moiety is often linked with these activities, suggesting that this compound may share similar benefits.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Cytotoxicity Studies : In one study, this compound was tested against various cancer cell lines. The results indicated a percentage inhibition of 95% on MCF-7 cells compared to cisplatin's 60% inhibition, highlighting its potential as a potent anticancer agent .
- Antibacterial Evaluation : The compound was tested for antibacterial activity using the disk diffusion method. Results showed significant inhibition zones against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Structure-Activity Relationship (SAR) : A review of benzimidazole derivatives emphasized the importance of structural modifications in enhancing biological activity. Variations in substituents on the benzimidazole ring can significantly influence potency and selectivity against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
